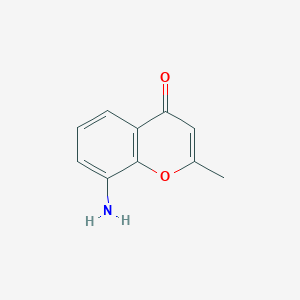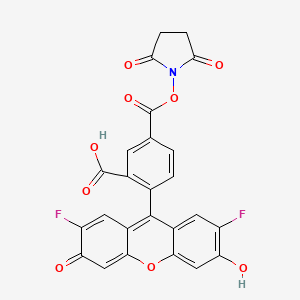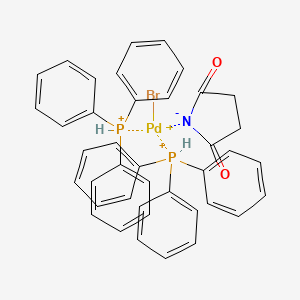
Bromobis(triphenylphosphine)(N-succinimide)palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II): is a palladium complex that has gained significant attention in the field of organometallic chemistry. This compound is known for its role as a catalyst in various carbon-carbon bond-forming reactions, making it a valuable tool in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) typically involves the reaction of palladium(II) acetate with triphenylphosphine and N-bromosuccinimide. The reaction is carried out in an organic solvent such as dichloromethane under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scale-up modifications to accommodate larger quantities. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the product.
化学反应分析
Types of Reactions: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions, although these are less common.
Reduction: The compound can participate in reduction reactions, often facilitated by other reagents.
Substitution: It is prominently used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes boronic acids and bases such as potassium carbonate.
Stille Coupling: Involves organotin reagents and typically requires heating.
Heck Reaction: Uses alkenes and bases like triethylamine.
Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, and other complex organic molecules, depending on the specific reaction and substrates used.
科学研究应用
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in carbon-carbon bond-forming reactions, facilitating the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: It plays a role in the development of pharmaceuticals by enabling the synthesis of key intermediates.
Industry: The compound is utilized in the production of fine chemicals and materials, contributing to the development of new materials and technologies.
作用机制
The mechanism of action of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) involves the coordination of the palladium center with the substrates, facilitating the formation of carbon-carbon bonds. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the catalytic cycle in cross-coupling reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon bonds.
相似化合物的比较
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Dichlorobis(triphenylphosphine)palladium(II)
Uniqueness: trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic reactions. The presence of the N-succinimidyl group enhances its stability and catalytic efficiency compared to other palladium complexes.
属性
分子式 |
C40H36BrNO2P2Pd+2 |
|---|---|
分子量 |
811.0 g/mol |
IUPAC 名称 |
bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2 |
InChI 键 |
KYQYWUJRFOCJEW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)


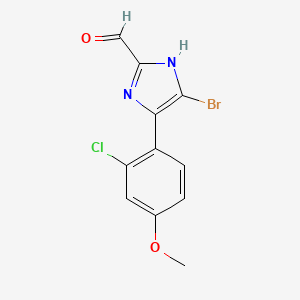

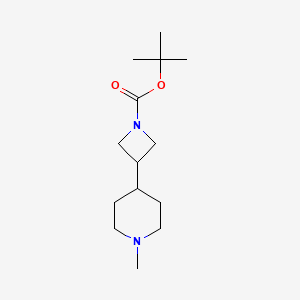

![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)

